3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
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Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl group. The presence of methoxy groups and the pyridopyrimidine scaffold contributes to its potential biological and chemical activities.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission . High levels of acetylcholine are considered desirable in patients with certain conditions .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the levels of this neurotransmitter . The compound’s high affinity for AChE suggests that it may bind to the enzyme’s active site, preventing acetylcholine from accessing this site and being hydrolyzed .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which involves the transmission of signals in the nervous system through acetylcholine . By preventing the breakdown of acetylcholine, the compound prolongs the action of this neurotransmitter, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can have various molecular and cellular effects. For instance, enhanced cholinergic transmission can improve cognitive function in patients with neurodegenerative disorders .
Biochemical Analysis
Cellular Effects
It’s possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Metabolic Pathways
The compound could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
The compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenylacetic acid with a suitable pyridopyrimidine precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyridopyrimidine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced pyridopyrimidine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,4-d]pyrimidine Derivatives: Similar in structure but differ in the position of nitrogen atoms.
Quinazoline Derivatives: Share a similar bicyclic structure but with different substituents.
Indole Derivatives: Contain an indole core with various substitutions.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-13-6-5-11(10-14(13)24-2)7-9-20-16(21)12-4-3-8-18-15(12)19-17(20)22/h3-6,8,10H,7,9H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGVCHOGGINWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(NC2=O)N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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